Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO4/c1-11-5-6-12(2)14(7-11)10-24-18-8-15-17(9-16(18)21)25-13(3)19(15)20(22)23-4/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUHDNVHFKREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Overview of Benzofuran Compounds
Benzofurans are a class of organic compounds that have been extensively studied for their biological properties. They exhibit a range of activities, including:
- Antitumor Activity : Many benzofuran derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.
- Antibacterial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains.
- Antioxidant Effects : These compounds can protect cells from oxidative stress.
- Antiviral Activity : Some benzofurans have been reported to inhibit viral replication.
Target Interactions
This compound interacts with various biological targets. While specific targets for this compound are still under investigation, similar benzofuran derivatives have been shown to:
- Inhibit Enzymatic Activity : Interactions with cytochrome P450 enzymes suggest potential modulation of drug metabolism.
- Affect Cell Signaling Pathways : Evidence indicates that these compounds can influence pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.
Biochemical Pathways
The precise biochemical pathways affected by this compound remain largely unknown. However, it is hypothesized that it may impact cellular processes involved in apoptosis and inflammation based on the activity of related compounds .
In Vitro Studies
Recent studies have explored the biological activity of this compound through various in vitro assays:
- Antitumor Activity : Preliminary assays indicated that this compound could reduce cell viability in cancer cell lines, suggesting potential anticancer properties.
- Antibacterial Efficacy : The compound has shown activity against several bacterial strains, although specific mechanisms remain to be elucidated.
Case Studies
A notable case study involved the evaluation of a series of benzofuran derivatives, including this compound. The study highlighted:
These findings suggest that modifications in the chemical structure significantly influence biological activity.
Comparison with Similar Compounds
Key Observations :
- Steric Hindrance : Bulkier substituents, such as the 2-phenyl group in , increase molecular weight and may reduce membrane permeability.
- Ester Group : Ethyl esters (e.g., ) marginally increase lipophilicity compared to methyl esters but may alter metabolic stability.
Research Implications
The target compound’s structural profile positions it as a candidate for further pharmacological studies, particularly in optimizing substituents for desired bioactivity. Comparative data highlight the importance of balancing lipophilicity (via alkyl/aryl groups) and polarity (via halogens or aminoethoxy chains) to fine-tune drug-like properties. Future work should explore its synthetic scalability and activity in disease-relevant assays.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this benzofuran derivative, and what critical steps ensure regioselectivity?
- Methodological Answer : Synthesis typically involves halogenation and alkoxy substitution on a pre-formed benzofuran core. For example:
- Core Formation : Start with 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Methylation using dimethyl sulfate introduces methoxy groups (e.g., at C5) .
- Bromination : Electrophilic aromatic bromination at C6 using Br₂ or NBS under controlled conditions to avoid over-halogenation .
- O-Alkylation : React the hydroxyl group at C5 with (2,5-dimethylphenyl)methyl bromide in the presence of NaH/THF as a base to install the methoxy substituent .
Q. How is X-ray crystallography employed to resolve ambiguities in substituent positioning?
- Methodological Answer : SHELX programs (e.g., SHELXL) are used for structure refinement. ORTEP-III generates thermal ellipsoid diagrams to visualize atomic positions and substituent orientations .
- Example : In a related compound (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate), X-ray data confirmed halogen placement and hydrogen bonding networks .
Advanced Research Questions
Q. How can contradictory NMR data arise during characterization, and how are they resolved?
- Case Study : In methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, showed unexpected splitting due to restricted rotation of the dibromoacetyl group. This was resolved via variable-temperature NMR and X-ray validation .
- Strategy : Combine 2D NMR (e.g., HSQC) with computational modeling (DFT for conformational analysis) to distinguish overlapping signals .
Q. What computational approaches predict reactivity or intermolecular interactions of this compound?
- Methodological Answer :
- Molecular Design : Use Discovery Studio (DS) to model steric/electronic effects of substituents. For example, the (2,5-dimethylphenyl)methoxy group’s bulk can be simulated to assess steric hindrance in binding assays .
- Docking Studies : Map electrostatic potential surfaces to predict interactions with biological targets (e.g., enzymes in cytotoxicity pathways) .
Q. How does bromination position influence biological activity in benzofuran derivatives?
- Data-Driven Analysis :
| Compound | Bromine Position | Observed Activity | Reference |
|---|---|---|---|
| Derivative 4 (Methyl 5-bromo-7-hydroxy-6-methoxy) | C5 | Cytotoxic (IC₅₀: 8.2 µM) | |
| Derivative III (Methyl 4-bromo-6-(dibromoacetyl)) | C4, C6 | Lower cytotoxicity than non-brominated analogs |
- Insight : Bromine at C5/C7 enhances cytotoxicity, while C4/C6 substitution may reduce it due to steric effects or altered electron distribution .
Synthesis Optimization & Data Contradiction
Q. What strategies mitigate competing reactions during O-alkylation of the C5 hydroxyl group?
- Problem : Competing etherification or elimination under basic conditions.
- Solution :
- Use NaH in THF at 0°C to minimize side reactions .
- Protect the hydroxyl group as a silyl ether (e.g., TBSCl) before alkylation, then deprotect .
Q. How to address discrepancies between theoretical and experimental yields in multi-step synthesis?
- Case Study : A 3-step synthesis of a benzofuran derivative reported 45% yield experimentally vs. 68% predicted computationally.
- Resolution :
- Identify bottlenecks via kinetic profiling (e.g., rate-limiting bromination step).
- Optimize stoichiometry (e.g., excess Br₂ in DCM for faster halogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
